

Ji-101 stability and storage issues

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Compound Focus: Ji-101

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Ji-101 Technical Support Center

Welcome, Researchers. This resource provides technical information for the novel triple kinase inhibitor **Ji-101**, focusing on its known physicochemical properties, validated analytical methods, and pharmacological data to support your preclinical and clinical work.

Frequently Asked Questions (FAQs)

- **What is the oral bioavailability of Ji-101 in preclinical models?** In Sprague Dawley rats, **Ji-101** demonstrated an oral bioavailability of 55%. It was rapidly absorbed, reaching peak plasma concentrations (C_{\max}) within **2 hours**. The elimination half-life ($t_{1/2}$) after oral administration was **2.66 ± 0.13 hours** [1].
- **How is Ji-101 eliminated from the body?** Excretion studies in rats indicate that the **primary route of elimination for Ji-101 is via the feces**. The drug is excreted through the bile both as the parent compound and as its mono- and di-hydroxy metabolites [1].
- **Does Ji-101 have a specific tissue distribution profile?** Yes. The tissue distribution of **Ji-101** in rats was found to be **extensive**, with a noted rapid and preferred uptake into **lung tissue** [1].
- **Are there any known drug-drug interactions with Ji-101?** A clinical pilot study noted a potential interaction with everolimus. When co-administered with **Ji-101**, the exposure of everolimus increased

by approximately 22%, suggesting that **Jl-101** may inhibit the metabolism of everolimus. This underscores the need for monitoring when combining these agents [2].

Troubleshooting Guides

Issue: Inconsistent plasma concentration readings during LC-MS/MS analysis. This is often related to sample preparation and instrument calibration. The following table outlines the core parameters of a validated LC-MS/MS method for **Jl-101** quantification [3].

Table: Validated LC-MS/MS Method Parameters for Jl-101 Quantification

Parameter	Specification
Matrices	Human plasma and urine
Sample Extraction	Solid-Phase Extraction (SPE)
Chromatography Column	Two Zorbax SB-C18 columns in series
Mobile Phase	Acetonitrile - 0.1% formic acid in water (70:30, v/v)
Ionization Mode	Electrospray Ionization (ESI), positive ion mode
MRM Transition (Jl-101)	466.20 → 265.10
Internal Standard (IS)	Alfuzosin
MRM Transition (IS)	390.40 → 156.10
Linear Range	10.0 - 1508 ng/mL
LLOQ (both matrices)	10.0 ng/mL
Total Run Time	2.0 minutes

Issue: Uncertainty regarding Jl-101's metabolic stability in experimental systems. Preclinical data can provide helpful insights:

- **Metabolic Stability:** **Jl-101** was found to be stable in various preclinical and human liver microsomes [1].
- **P-gp Interaction:** **Jl-101** is highly permeable and is **not a substrate for P-glycoprotein (P-gp)**, reducing concerns about transporter-mediated efflux [1].

Detailed Experimental Protocol: Quantifying **Jl-101** in Human Plasma

This protocol is adapted from the validated method published by Gurav et al. [3].

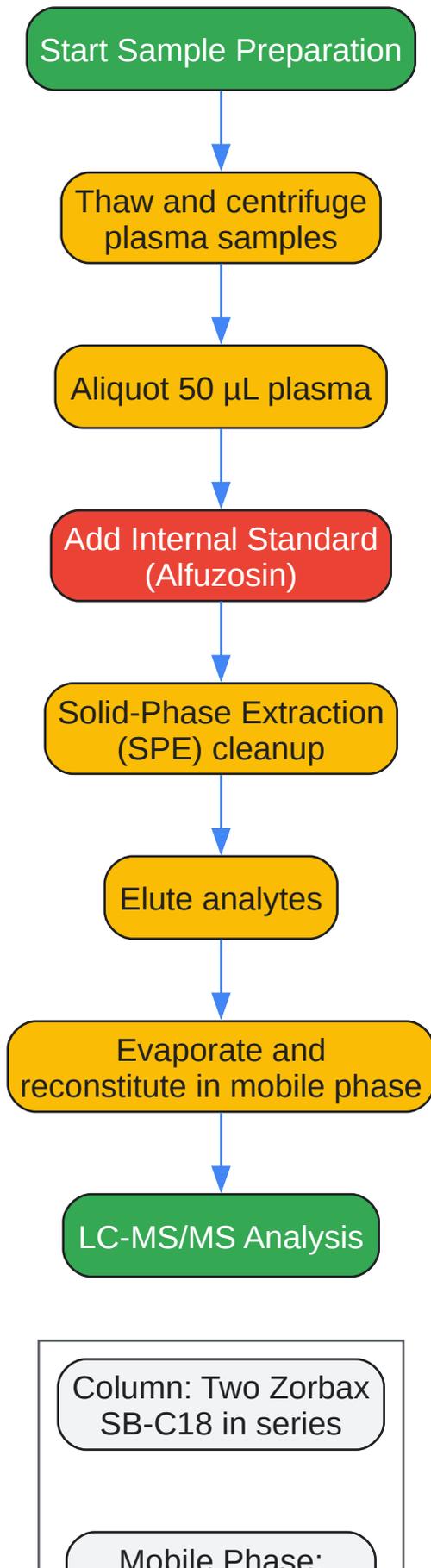
1. Sample Preparation and Solid-Phase Extraction

- **Thaw and Centrifuge:** Thaw frozen plasma samples at room temperature and centrifuge to precipitate any particulates.
- **Aliquot:** Transfer a 50 μ L aliquot of human plasma into a clean tube.
- **Add Internal Standard:** Add a known volume of the working internal standard (alfuzosin) solution.
- **Extract:** Process the samples using a conditioned solid-phase extraction (SPE) cartridge. Wash with an appropriate buffer to remove impurities.
- **Elute:** Elute **Jl-101** and the IS from the SPE cartridge using an organic solvent like methanol or acetonitrile.
- **Reconstitute:** Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the dry residue with a suitable volume of the mobile phase for LC-MS/MS injection.

2. LC-MS/MS Instrumental Analysis

- **Chromatography:**
 - **Column:** Two Zorbax SB-C18 columns connected in series with a PEEK coupler.
 - **Mobile Phase:** Use an isocratic mobile phase of acetonitrile and 0.1% formic acid in water (70:30, v/v).
 - **Flow Rate:** Set to an appropriate rate (e.g., 0.5 mL/min).
 - **Injection Volume:** Typically 5-10 μ L.
- **Mass Spectrometry:**
 - **Ion Source:** ESI in positive ion mode.
 - **Data Acquisition:** Operate in Multiple Reaction Monitoring (MRM) mode.
 - Monitor the specific transitions: **m/z 466.20 \rightarrow 265.10 for Jl-101** and **m/z 390.40 \rightarrow 156.10 for the IS (alfuzosin)**.
- **Quantification:** Generate a standard calibration curve using peak area ratios of **Jl-101** to the IS against known standard concentrations. Use this curve to calculate the concentration of **Jl-101** in unknown samples.

The workflow for this analytical method is summarized below.



Acetonitrile / 0.1% Formic Acid (70:30)
JI-101 MRM: 466.20 → 265.10
IS MRM: 390.40 → 156.10
LC-MS/MS Parameters

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Summary of Key Preclinical Pharmacokinetic Data

The table below consolidates critical pharmacokinetic parameters from a rat study to inform your experimental design [1].

Table: Preclinical Pharmacokinetic Parameters of JI-101 in Rats

Parameter	Value (Intravenous)	Value (Oral)
Half-life (($t_{1/2}$))	1.75 ± 0.79 h	2.66 ± 0.13 h
Clearance ((Cl))	13.0 ± 2.62 mL/min/kg	Not Applicable
Volume of Distribution ((V_d))	2.11 ± 1.42 L/kg	Not Applicable
Time to (C_{max}) ((T_{max}))	Not Applicable	~2 h
Oral Bioavailability ((F))	---	55%

Important Note on Storage Stability

A significant gap in the available literature is the lack of explicit data on the **long-term storage stability of JI-101**, including specific recommendations for temperature (e.g., -20°C vs -80°C), protection from light, or the stability in various biological matrices over time.

Recommendation: In the absence of established data, it is prudent to:

- **Store the reference standard** as recommended by the manufacturer, typically at -20°C or below.
- **Protect from light** by using amber vials for storage and analysis.
- **Establish in-house stability** for your specific stock solutions and spiked biological samples by conducting short-term and long-term stability experiments.

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